BMS-986224

APJ Receptor Binding Affinity Heart Failure

Differentiate your APJ research with BMS-986224 (CAS 2055200-88-7), the premier non-peptide agonist tool. Unlike endogenous peptide ligands, this orally bioavailable small molecule offers equipotent binding (Kd=0.3 nM) and signaling to (Pyr1)apelin-13, without the limitations of a peptide scaffold. Its validated efficacy in preclinical HFrEF models, increasing cardiac output without affecting heart rate, makes it indispensable for hemodynamic studies. Furthermore, its established CYP metabolism, evidenced by completed Phase 1 DDI trials with rifampin (NCT03563950), makes it the only rational choice for preclinical pharmacokinetic interaction research. Invest in chemical precision.

Molecular Formula C24H23ClN4O6
Molecular Weight 498.9 g/mol
CAS No. 2055200-88-7
Cat. No. B6602765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986224
CAS2055200-88-7
Molecular FormulaC24H23ClN4O6
Molecular Weight498.9 g/mol
Structural Identifiers
SMILESCCOCC1=C(C(=C(C(=O)N1)C2=NN=C(O2)CC3=NC=C(C=C3)Cl)O)C4=C(C=CC=C4OC)OC
InChIInChI=1S/C24H23ClN4O6/c1-4-34-12-15-19(20-16(32-2)6-5-7-17(20)33-3)22(30)21(23(31)27-15)24-29-28-18(35-24)10-14-9-8-13(25)11-26-14/h5-9,11H,4,10,12H2,1-3H3,(H2,27,30,31)
InChIKeyAGZKELPIAJYRDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986224 (CAS 2055200-88-7): A Quantitative Overview of a Potent APJ Receptor Agonist for Scientific Procurement


BMS-986224 (CAS 2055200-88-7) is a synthetic small-molecule agonist of the apelin receptor (APJ, also known as APLNR), a G protein-coupled receptor (GPCR) critically involved in cardiovascular homeostasis and fluid regulation [1]. As a member of the substituted 1,3,4-oxadiazolylpyridinone chemical class, this compound is a research tool primarily utilized for investigating the therapeutic potential of APJ modulation in preclinical models of heart failure [1]. Its characterization as an orally bioavailable and highly selective APJ agonist provides a differentiated tool for researchers seeking a non-peptide alternative to endogenous apelin ligands [1].

Why BMS-986224 (CAS 2055200-88-7) Cannot Be Substituted with Generic APJ Agonists for Preclinical Research


Generic substitution with other APJ-targeting agents is not scientifically sound for BMS-986224 (CAS 2055200-88-7) due to its unique combination of high receptor affinity (Kd = 0.3 nM), demonstrated selectivity over a broad panel of GPCRs, and an established profile of oral bioavailability [1]. While endogenous peptide ligands like apelin-13 and synthetic peptides share the same target, they possess different physicochemical properties and may have divergent binding kinetics and signaling profiles, which can critically alter experimental outcomes [1]. The data below demonstrate that even when compared to its closest peptide comparator, (Pyr1) apelin-13, BMS-986224 offers a small-molecule alternative with comparable signaling but with the practical advantages of a non-peptide scaffold [1].

BMS-986224 (CAS 2055200-88-7): Quantitative Evidence for Differentiated Procurement in APJ Research


BMS-986224 vs. (Pyr1) Apelin-13: Equipotent Binding Affinity at Human APJ Receptors

BMS-986224 demonstrates high-affinity binding to the human APJ receptor that is equipotent to the endogenous peptide agonist (Pyr1) apelin-13. This direct comparison validates BMS-986224 as a small-molecule alternative that does not compromise on target engagement [1].

APJ Receptor Binding Affinity Heart Failure Radioligand Binding Assay

BMS-986224 vs. Enalapril: Differentiated In Vivo Hemodynamic Effects in a Rat Heart Failure Model

In a renal hypertensive rat (RHR) model of heart failure, BMS-986224 produced a hemodynamic profile distinct from that of enalapril, a standard-of-care angiotensin-converting enzyme (ACE) inhibitor. While both agents may improve cardiac function, their mechanisms and specific effects differ, underscoring a unique pharmacological niche for BMS-986224 [1].

Heart Failure In Vivo Pharmacology Hemodynamics Cardiac Output APJ Agonist

BMS-986224 vs. Other GPCR Agonists: High Selectivity for APJ Receptor

BMS-986224 exhibits a high degree of target selectivity, a critical factor for avoiding off-target effects that can confound research findings. In a panel of over 40 GPCRs, including many relevant to cardiovascular physiology, BMS-986224 showed no significant binding activity [1].

GPCR Selectivity Receptor Pharmacology Off-Target Effects Cardiovascular

BMS-986224 (CAS 2055200-88-7): Validated Application Scenarios for Preclinical Research


Cardiovascular Pharmacology: Investigating APJ-Mediated Inotropy in Rodent Heart Failure Models

As demonstrated by its ability to increase stroke volume and cardiac output in the RHR model without affecting heart rate, BMS-986224 is a premier tool for studying the inotropic potential of APJ activation in the context of heart failure with reduced ejection fraction (HFrEF) [1]. Researchers can utilize this compound to dissect the acute and chronic hemodynamic effects of APJ agonism, either as a monotherapy or in combination with standard-of-care agents like ACE inhibitors or beta-blockers, to explore synergistic benefits [1].

Receptor Pharmacology: Profiling G Protein-Coupled Receptor (GPCR) Signaling Pathways

With its equipotent binding to the APJ receptor compared to (Pyr1) apelin-13 and its validated signaling through G-protein and β-arrestin pathways, BMS-986224 is an ideal small-molecule probe for detailed mechanistic studies [1]. It can be used to quantify cAMP inhibition (EC50 = 0.02 nM), ERK phosphorylation, and β-arrestin recruitment in cellular assays, providing a standardized tool to compare signaling biases between different APJ ligands and to investigate the structure-activity relationship of the apelinergic system [1].

Cardiorenal Syndrome Research: Exploring the APJ Axis in Fluid Homeostasis

Given the known role of the apelin/APJ system in fluid regulation and its expression in the kidney, BMS-986224 is a valuable compound for investigating the effects of APJ activation on renal function and water balance [1]. The completion of a Phase 1 clinical trial specifically evaluating the pharmacokinetics of BMS-986224 in participants with varying degrees of renal function (NCT03634969) provides a translational rationale for using this compound in preclinical models of cardiorenal syndrome to study its impact on diuresis and renal hemodynamics [2].

Drug-Drug Interaction (DDI) Studies: Evaluating CYP-Mediated Metabolism of APJ Agonists

BMS-986224 is subject to metabolism by cytochrome P450 enzymes, making it a relevant probe for conducting preclinical drug-drug interaction (DDI) studies [2]. A completed Phase 1 clinical trial (NCT03563950) was designed to evaluate the effect of rifampin, a potent CYP3A4 inducer, on the single-dose pharmacokinetics of BMS-986224 [2]. This clinical precedence validates the use of BMS-986224 in preclinical research aimed at understanding how enzyme induction or inhibition might alter the exposure and efficacy of APJ-targeting therapies, a critical consideration in polypharmacy scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.